molecular formula C9H12N4O3 B075014 1-(2-Hydroxyethyl)-3,7-dimethylxanthine CAS No. 1507-14-8

1-(2-Hydroxyethyl)-3,7-dimethylxanthine

Cat. No. B075014
CAS RN: 1507-14-8
M. Wt: 224.22 g/mol
InChI Key: RXONRYRTUQKSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethyl)-3,7-dimethylxanthine, also known as theophylline, is a naturally occurring compound found in tea leaves, cocoa beans, and coffee beans. Theophylline has been used for decades in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its bronchodilator properties. In recent years, theophylline has gained attention for its potential therapeutic applications in other diseases, such as cancer and neurological disorders.

Mechanism Of Action

Theophylline acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This increase in cAMP and cGMP levels leads to bronchodilation, vasodilation, and anti-inflammatory effects. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine inhibits PDE activity, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA), which regulates cell cycle progression and apoptosis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects through the activation of the cAMP/PKA signaling pathway.

Biochemical And Physiological Effects

Theophylline has several biochemical and physiological effects, including bronchodilation, vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to inhibit tumor growth and metastasis through the regulation of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

Theophylline has several advantages for lab experiments, including its low cost and availability. However, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has limitations, including its narrow therapeutic window and potential for toxicity at high doses.

Future Directions

There are several future directions for the research of 1-(2-Hydroxyethyl)-3,7-dimethylxanthine. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be further studied for its potential as a combination therapy with other anticancer drugs. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be studied for its potential as a disease-modifying therapy. Additionally, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be studied for its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders.

Synthesis Methods

Theophylline can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The chemical synthesis of 1-(2-Hydroxyethyl)-3,7-dimethylxanthine involves the reaction of xanthine with ethylene oxide or ethylene chlorohydrin, followed by methylation at the 3 and 7 positions.

Scientific Research Applications

Theophylline has been extensively studied for its therapeutic potential in various diseases. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to inhibit the growth and metastasis of cancer cells through multiple mechanisms, including regulation of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

1507-14-8

Product Name

1-(2-Hydroxyethyl)-3,7-dimethylxanthine

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H12N4O3/c1-11-5-10-7-6(11)8(15)13(3-4-14)9(16)12(7)2/h5,14H,3-4H2,1-2H3

InChI Key

RXONRYRTUQKSNI-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO

Other CAS RN

1507-14-8

Origin of Product

United States

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